Cholestanol acetate
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Overview
Description
It is a sterol ester with the molecular formula C29H50O2 and a molecular weight of 430.71 g/mol . Cholestanol acetate is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholestanol acetate can be synthesized through the esterification of cholestanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the cholestanol and acetic anhydride being mixed in a solvent like dichloromethane and stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems to control temperature, pressure, and reaction time. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cholestanol acetate undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield cholestanol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in acetone.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Cholestanone acetate.
Reduction: Cholestanol.
Substitution: Various cholestanol derivatives depending on the nucleophile used.
Scientific Research Applications
Cholestanol acetate has several applications in scientific research:
Mechanism of Action
Cholestanol acetate exerts its effects primarily through its interaction with sterol metabolic pathways. It can influence the synthesis and breakdown of cholesterol and other sterols, affecting cellular processes such as membrane fluidity and signal transduction . The molecular targets include enzymes involved in sterol metabolism, such as sterol 27-hydroxylase .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known sterol with a similar structure but an unsaturated bond at position 5,6.
Coprostanol: A saturated analog of cholesterol with a different stereochemistry at the 3-position.
Sitosterol: A plant sterol with an additional ethyl group at position 24.
Uniqueness
Cholestanol acetate is unique due to its specific esterified form, which makes it more stable and easier to handle in laboratory settings compared to its non-esterified counterparts. This stability allows for more precise studies in biochemical research and industrial applications .
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLIUSDPFOUISN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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